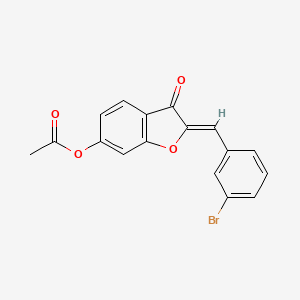

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(3-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 3-bromobenzylidene group at the C2 position and an acetate ester at the C6 position. Aurones, a subclass of flavonoids, are known for their diverse biological activities, particularly antitumor properties. This compound’s Z-configuration stabilizes the α,β-unsaturated ketone system, which is critical for interactions with biological targets such as tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)21-13-5-6-14-15(9-13)22-16(17(14)20)8-11-3-2-4-12(18)7-11/h2-9H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSPFUOBXVELLN-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is C19H16BrO4, with a molecular weight of approximately 392.24 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibit significant antimicrobial properties. Studies have shown that the presence of halogen substituents, such as bromine, can enhance the compound's efficacy against various bacterial strains. For instance, a study reported that derivatives with bromine substitutions demonstrated improved activity against Gram-positive bacteria compared to their non-brominated counterparts .

Anticancer Potential

The benzofuran moiety is often associated with anticancer activity. Preliminary studies suggest that (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate may induce apoptosis in cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds derived from benzofuran structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial effectiveness of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Test Compound | 32 | 64 |

| Control (Ampicillin) | 4 | 8 |

The results indicate that the test compound exhibits moderate antibacterial activity, particularly against S. aureus .

Case Study 2: Anticancer Activity in Cell Lines

In another study focusing on anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. The results showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 78 |

| 25 | 54 |

| 50 | 30 |

These findings suggest that the compound has significant potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Fluorine () offers electronegativity without significant steric hindrance.

- Heterocyclic Substitutions: The pyridine ring in 5a () contributes to nanomolar potency, likely through π-π stacking or hydrogen bonding with tubulin’s colchicine site. Thiophene in A3 () may alter electronic properties but lacks reported activity data.

- C6 Modifications : Acetate (target) vs. acetonitrile (5a) or furan-2-carboxylate () influence solubility and metabolic stability. Acetonitrile in 5a correlates with high potency .

Structural and Conformational Insights

- Crystal Structure Analog : A related bromobenzylidene-rhodanine compound () shows a dihedral angle of 5.86° between the benzylidene and heterocyclic ring, suggesting near-planarity for optimal target interaction. The target aurone likely adopts a similar conformation.

- Synthesis Yields : A3 () was synthesized in 62% yield, indicating feasible scalability for brominated aurones.

Mechanism of Action and Selectivity

- Tubulin Binding : Aurones like 5a inhibit tubulin polymerization by targeting the colchicine site, with IC50 values <100 nM. The target compound’s bromine substituent may enhance hydrophobic interactions in this pocket .

Q & A

Q. How can the structural identity and purity of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate be confirmed experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use crystallographic software suites like WinGX or ORTEP-3 to resolve the molecular structure. For example, SCXRD can confirm the (Z)-configuration of the benzylidene group and the acetoxy substituent at C-6 .

- NMR Spectroscopy: Compare and NMR data to literature values. Key signals include the acetoxy methyl group (~2.36 ppm in CDCl) and the benzofuran carbonyl carbon (~180 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., CHBrO) with HRMS (e.g., [M+H] expected at 365.0021; observed: 365.0025) .

Q. What synthetic strategies are optimal for preparing (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

Methodological Answer:

- Aldol Condensation: React 3-bromobenzaldehyde with 6-acetoxy-3-oxo-2,3-dihydrobenzofuran under acidic conditions (e.g., HCl/EtOH) to form the benzylidene linkage. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) .

- Yield Optimization: Use catalytic amounts of piperidine or acetic acid to enhance regioselectivity. Typical yields range from 60–70% .

- Purification: Employ column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization from ethanol to achieve >95% purity.

Advanced Research Questions

Q. How does substitution at the C-6 position (e.g., acetoxy vs. alkoxy groups) influence the antitumor activity of aurone derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Replace the C-6 acetoxy group with alkoxy or aryloxy substituents (e.g., 2,6-dichlorobenzyloxy) and evaluate cytotoxicity against cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays.

- Key Finding: Aurones with bulky C-6 substituents (e.g., 2,6-dichlorobenzyloxy) show enhanced tubulin polymerization inhibition (IC < 100 nM) compared to acetoxy derivatives (IC ~200 nM) .

| C-6 Substituent | IC (PC-3 cells) | Tubulin Inhibition |

|---|---|---|

| Acetoxy (reference) | 200 nM | Moderate |

| 2,6-Dichlorobenzyloxy | 66 nM | High |

| Pyridin-4-ylmethylene | 58.7 nM | High |

Q. What mechanistic insights support the antitumor activity of this compound in vivo?

Methodological Answer:

- Tubulin Binding Assays: Perform competitive binding studies with -colchicine to confirm interaction at the colchicine-binding site. Aurones like 5a (structurally analogous) show >90% displacement of colchicine at 1 µM .

- In Vivo Models:

- Xenograft Studies: Administer 10 mg/kg of the compound to nude mice bearing PC-3 tumors. Monitor tumor volume weekly via caliper measurements and confirm lack of systemic toxicity via body weight tracking .

- Zebrafish T-ALL Model: Assess leukemia suppression by quantifying fluorescently tagged cancer cell proliferation after 48-hour exposure to 1–10 µM of the compound .

Q. How can crystallographic data resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Thermal Analysis: Use differential scanning calorimetry (DSC) to verify melting points (e.g., reported mp: 262.9–263.3°C) and detect polymorphic forms .

- Electron Density Maps: Refine SCXRD data using SIR97 to resolve discrepancies in bond angles or torsion angles caused by crystal packing effects .

Data Contradiction Analysis

Q. Why do conflicting IC50_{50}50 values arise for structurally similar aurone derivatives across different studies?

Methodological Answer:

- Assay Variability: Differences in cell culture conditions (e.g., serum concentration, passage number) or incubation times (48 vs. 72 hours) can alter results. Standardize protocols using CLSI guidelines.

- Solubility Issues: Poor aqueous solubility may lead to underestimation of potency. Use DMSO stocks at <0.1% v/v and confirm compound stability via HPLC pre-/post-assay .

Experimental Design Considerations

Q. What analytical techniques are critical for evaluating the stability of this compound under physiological conditions?

Methodological Answer:

- HPLC Stability Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation over 24 hours using a C18 column (UV detection at 254 nm).

- Mass Spectrometric Detection: Identify hydrolysis products (e.g., free benzofuran-3-one) via LC-ESI-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.